molecular formula C12H14N2O2 B15330635 Spiro[benzo[e][1,3]oxazine-2,3'-piperidin]-4(3H)-one

Spiro[benzo[e][1,3]oxazine-2,3'-piperidin]-4(3H)-one

Cat. No.: B15330635
M. Wt: 218.25 g/mol
InChI Key: XRGGJJLOPFKNQY-UHFFFAOYSA-N
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Description

Spiro[benzo[e][1,3]oxazine-2,3'-piperidin]-4(3H)-one is a spirocyclic compound featuring a benzo[e][1,3]oxazine core fused with a piperidine ring at the spiro position. This structure confers unique conformational rigidity and electronic properties, making it a scaffold of interest in medicinal chemistry and materials science. Key synonyms include 6-Bromospiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one and 3,4-dihydrospiro[1,3-benzoxazine-2,1'-cyclohexane]-4-one . It is frequently derivatized at the piperidine nitrogen or the benzooxazine ring to modulate bioactivity, solubility, or stability. For example, bromination at the 6-position (e.g., 6-bromo derivatives) enhances electrophilicity and binding affinity in kinase inhibitors .

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

spiro[3H-1,3-benzoxazine-2,3'-piperidine]-4-one

InChI

InChI=1S/C12H14N2O2/c15-11-9-4-1-2-5-10(9)16-12(14-11)6-3-7-13-8-12/h1-2,4-5,13H,3,6-8H2,(H,14,15)

InChI Key

XRGGJJLOPFKNQY-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CNC1)NC(=O)C3=CC=CC=C3O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[benzo[e][1,3]oxazine-2,3’-piperidin]-4(3H)-one typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of α-bromopropionyl bromide and pyridine to form the spiro linkage . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of Spiro[benzo[e][1,3]oxazine-2,3’-piperidin]-4(3H)-one may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving automated systems and stringent quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Spiro[benzo[e][1,3]oxazine-2,3’-piperidin]-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, such as halides or amines.

Scientific Research Applications

Spiro[benzo[e][1,3]oxazine-2,3’-piperidin]-4(3H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme interactions or as a probe for biological pathways.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Spiro[benzo[e][1,3]oxazine-2,3’-piperidin]-4(3H)-one involves its interaction with specific molecular targets. These interactions can affect various pathways within a biological system, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thieno[2,3-d]pyrimidin-4(3H)-ones

Thieno[2,3-d]pyrimidin-4(3H)-ones share a fused heterocyclic core but replace the benzooxazine with a thienopyrimidine system. For instance, 5,6-dimethyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione derivatives exhibit potent anticancer activity (IC₅₀ = 0.8–5.2 µM against PC-3 prostate cancer cells) via cholinesterase inhibition, a mechanism less prominent in spiro-benzooxazine-piperidinones .

Property Spiro-Benzooxazine-Piperidinone Thieno[2,3-d]pyrimidin-4(3H)-ones
Core structure Benzooxazine + piperidine Thienopyrimidine + oxazine
Metabolic stability Moderate (susceptible to CYP450) High (sulfur resistance)
Anticancer activity (PC-3) Limited data IC₅₀ = 0.8–5.2 µM

3-Phenyl-2H-benzo[e][1,3]oxazine-2,4(3H)-diones (NSC777205/NSC777207)

NSC777205 and NSC777207 are benzo[e][1,3]oxazine derivatives lacking the spiro-piperidine moiety. Instead, they feature a 4-chloro-2-fluorophenyl substituent at position 3. These compounds demonstrate superior blood-brain barrier (BBB) permeability (NSC777205: 2-fold higher than NSC777207) and comply with Lipinski’s rules, making them viable CNS drug candidates. In contrast, spiro-piperidine analogs exhibit reduced BBB penetration due to increased molecular weight and polarity .

Property Spiro-Benzooxazine-Piperidinone NSC777205/NSC777207
BBB permeability Low High (NSC777205: 2× NSC777207)
Molecular weight ~350–400 g/mol ~320–350 g/mol
Drug-likeness (Lipinski) Marginal compliance Full compliance

Spiro[indoline-2,3'-[3H]naphtho[2,1-b][1,4]oxazines] (NISO Derivatives)

Spiro[indoline-naphthooxazine] derivatives, such as 4-TMR NISO (8a), share the spirocyclic architecture but incorporate indoline and naphthooxazine moieties. These compounds are highly fluorescent and serve as optical switches. Unlike spiro-benzooxazine-piperidinones, NISO derivatives exhibit redshifted absorption maxima (λmax = 560–580 nm) due to extended conjugation, enabling applications in bioimaging .

Property Spiro-Benzooxazine-Piperidinone NISO Derivatives
Fluorescence Weak/none Strong (quantum yield Φ = 0.4–0.6)
Application Medicinal chemistry Optical materials/bioimaging

Brominated Spiro-Benzooxazine Derivatives

6-Bromo and 6,8-dibromo derivatives of spiro-benzooxazine-piperidinone (e.g., 6-bromo-4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidine]) show enhanced antioxidant activity. For example, 6,8-dibromo-2-phenyl-3-(4-phenylthiazol-2-yl)-quinazolin-4(3H)-one exhibits radical scavenging activity (IC₅₀ = 12 µM) via bromine’s electron-withdrawing effects, which stabilize radical intermediates .

Derivative Substituent Activity (IC₅₀)
6-Bromo Br at position 6 Moderate antioxidant activity
6,8-Dibromo Br at positions 6,8 IC₅₀ = 12 µM (DPPH assay)

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